Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate
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Overview
Description
“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a chemical compound that is also known as “(2-methyl-3-biphenylyl)methanol” and “2-methyl-3-hydroxymethylbiphenyl” among other names . It has a molecular formula of C14H14O . This compound is a white crystal with a melting point of 73-76°C . It is soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chloro-2-methylbiphenyl with metallic magnesium to form a Grignard reagent, which then reacts with polyformaldehyde diethyl acetal . The reaction yields the product with a yield of up to 70.8% .Molecular Structure Analysis
The molecular structure of “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . It shares the same chemical formula with the methoxy group (−O−CH3), but they differ in attachment site and orientation to the rest of the molecule .Physical And Chemical Properties Analysis
“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a solid compound with a molecular weight of 198.3 . It has a melting point of 73-76°C . It is soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .Scientific Research Applications
Synthesis of Stable Derivatives
“Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” could potentially be used in the synthesis of stable derivatives from carbohydrates. For example, a similar compound, 5-HMF, was synthesized by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . This process resulted in a stable 5-HMF derivative with good water-solubility, making it highly promising for biological screening .
Biological Screening
As mentioned above, the synthesized stable derivatives of “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” could be used for biological screening . This could potentially help in the discovery of new drugs or therapeutic agents.
Chemical Industry Applications
Furan compounds, which are similar to “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate”, have many applications in the chemical industry . They are especially interesting because they represent a large part of yearly renewable biomass and are highly promising for processing .
Pharmaceuticals
Biphenyl compounds, which “Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate” is a part of, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used in a wide range of biological and medicinal applications .
Agriculture
Biphenyl derivatives are used to produce an extensive range of products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They serve as building blocks for basic liquid crystals .
Mechanism of Action
Target of Action
Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is primarily used as an intermediate in the synthesis of the insecticide bifenthrin . The primary target of this compound is therefore the enzymes and proteins involved in the synthesis of bifenthrin.
Mode of Action
The compound is synthesized from 3-chloro-2-methylbiphenyl through a Grignard reaction with magnesium, followed by a reaction with polyformaldehyde diethyl acetal . The resulting product interacts with its targets, facilitating the production of bifenthrin.
Biochemical Pathways
The compound is involved in the synthesis pathway of bifenthrin, a type of pyrethroid insecticide. Pyrethroids affect the nervous system of insects by prolonging the activation of sodium channels, which leads to hyperexcitation and death of the insect .
Pharmacokinetics
It is known to be soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .
Result of Action
As an intermediate in the synthesis of bifenthrin, the primary result of the action of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is the production of bifenthrin. Bifenthrin is a potent insecticide that affects the nervous system of insects, leading to their death .
properties
IUPAC Name |
methyl 3-[3-(hydroxymethyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMIVXXNHMOWKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362609 |
Source
|
Record name | Methyl 3-[3-(hydroxymethyl)phenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889955-78-6 |
Source
|
Record name | Methyl 3-[3-(hydroxymethyl)phenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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